Rti 82

Description

Structure

3D Structure

Properties

IUPAC Name |

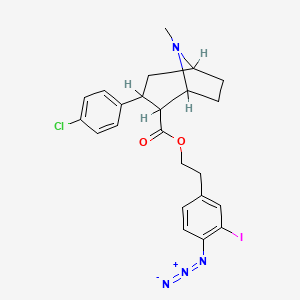

2-(4-azido-3-iodophenyl)ethyl 3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClIN4O2/c1-29-17-7-9-21(29)22(18(13-17)15-3-5-16(24)6-4-15)23(30)31-11-10-14-2-8-20(27-28-26)19(25)12-14/h2-6,8,12,17-18,21-22H,7,9-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEYQHAJVMQAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C(=O)OCCC4=CC(=C(C=C4)N=[N+]=[N-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClIN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30931196 | |

| Record name | 2-(4-Azido-3-iodophenyl)ethyl 3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141782-67-4 | |

| Record name | RTI 82 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141782674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Azido-3-iodophenyl)ethyl 3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Pharmacology of Rti 82 at the Dopamine Transporter Dat

Elucidation of the RTI 82 Binding Site on the Dopamine (B1211576) Transporter

Studies utilizing this compound as a photoaffinity label have significantly contributed to identifying its binding location on the dopamine transporter. biorxiv.orgnih.govund.eduwikipedia.org This approach involves the covalent attachment of the photoactivated compound to residues within or near the binding site, allowing for subsequent biochemical analysis to pinpoint the exact location of interaction. nih.govund.eduund.edu

Identification of Central Substrate Binding Site (S1) Interactions

Research indicates that this compound labels the central substrate recognition site, also known as the S1 binding pocket, on the dopamine transporter. biorxiv.orgnih.govwikipedia.orgnih.govnih.gov This site is where the endogenous substrate dopamine and many inhibitors, including cocaine, are understood to bind. biorxiv.orgresearchgate.netnih.gov The positioning of this compound within the S1 pocket is consistent with the binding of other tropane-based pharmacophores. nih.govresearchgate.net

Role of Specific Transmembrane Domains in this compound Binding (e.g., TM1, TM3, TM6, TM8)

Photoaffinity labeling with this compound has revealed its interaction with peptides derived from specific transmembrane (TM) domains of the dopamine transporter. Notably, TM1, TM3, TM6, and TM8 have been identified as being labeled by this compound. nih.govwikipedia.orgund.edu While this compound has shown incorporation into a region encompassing TM6 researchgate.netnih.gov, other studies comparing different photoaffinity labels suggest that the binding site for this compound occurs closer to the C-terminal in a domain containing transmembrane helices 4–7. jneurosci.org Collective evidence from various probes highlights the close three-dimensional proximity of DAT TM1 and TM6. nih.gov

Amino Acid Residue-Specific Interactions of this compound (e.g., Phe319/Phe320, Asp79, Asn157)

Detailed mapping studies have identified specific amino acid residues within the dopamine transporter that are labeled by this compound. These include Asp79 in TM1, Asn157 in TM3, and Phe319 and Phe320 in TM6. biorxiv.orgnih.govwikipedia.orgund.edu Adduction of this compound to Phe319 in rat DAT and Phe320 in human DAT has been specifically identified through molecular modeling and peptide mapping. nih.govresearchgate.net The interaction with residues like Asp79 is consistent with the coordination of the positively charged tropane (B1204802) ring nitrogen of ligands within the S1 pocket. nih.gov

Mechanism of Irreversible Binding and Covalent Adduction by this compound

This compound is characterized as a photoaffinity label due to its ability to form a covalent bond with the dopamine transporter upon photoactivation. nih.govund.eduund.edunih.gov This irreversible binding mechanism is key to its utility in mapping binding sites, as it "handcuffs" the molecule to the transporter. und.edu

Photoactivation of the Azido (B1232118) Moiety and Nitrene Formation

The irreversible binding of this compound is initiated by photoactivation of its azido moiety, which is part of a photoactivatable 4'-azido-3'-iodophenylethyl ester (AIP) group. nih.gov Upon irradiation with ultraviolet light, the azido (N3) group undergoes a transformation, leading to the formation of a highly reactive singlet nitrene. nih.govund.edunih.govnih.gov

Specificity of Covalent Bond Formation with DAT

The highly reactive nitrene formed upon photoactivation of this compound is capable of reacting covalently with amino acid residues located within the binding site of the dopamine transporter. nih.govnih.gov This covalent adduction is relatively non-specific in terms of the type of bond formed (reacting with C-H or N-H groups) but is specific to the residues in close proximity to the nitrene at the time of photoactivation, thereby labeling the binding site. nih.gov The distinct incorporation profiles of this compound and other analogs with azido groups placed at different positions highlight the ability of these probes to identify regions of the protein adjacent to different parts of the ligand molecule. researchgate.net

Conformational Dynamics and Allosteric Modulation of DAT by this compound Binding

The dopamine transporter undergoes a series of conformational changes to transport dopamine across the cell membrane. scholaris.cafrontiersin.org These dynamics are crucial for its function and can be modulated by the binding of various ligands, including inhibitors like this compound. frontiersin.orgnih.gov

Influence of Ion Binding (Na+, Cl-) on DAT Conformation and this compound Affinity

DAT-mediated dopamine transport is a sodium- and chloride-dependent process, driven by the electrochemical gradients of these ions. wikipedia.orgsemanticscholar.org The binding of two Na+ ions and one Cl- ion to their respective sites is essential for the transport cycle and influences the transporter's conformation. nih.govwikipedia.org Studies suggest that Na+ ions, in particular, can induce conformational changes in DAT that affect the binding of inhibitors like cocaine and its analogs, potentially making inhibitor binding more energetically favorable. cpn.or.kr The presence of Na+ and Cl- ions is included in computational models used to study this compound binding to DAT. researchgate.netresearchgate.net

Stabilization of Specific Transporter Conformational States (e.g., Outward-Occluded, Open-to-Out)

The transport cycle of DAT involves transitions between different conformational states, including outward-open, outward-occluded, inward-occluded, and inward-open states. frontiersin.orgmdpi.com Typical DAT inhibitors, such as cocaine and its analogs like this compound, are understood to preferentially bind to and stabilize outward-facing conformations of the transporter. nih.govnih.govnih.gov Computational docking studies with this compound have utilized DAT homology models based on both outward-occluded and open-to-out crystal structures of the related leucine (B10760876) transporter (LeuT) to investigate its binding poses and effects on conformation. nih.govresearchgate.net

Research indicates that the presence of the phenyl azido moiety on this compound may prevent the complete closure of the extracellular gate of DAT, thereby potentially stabilizing an outward-facing conformation and leaving intermediate residues accessible. nih.gov This contrasts with cocaine, which may allow the transporter to transition to a more occluded state. nih.gov Molecular dynamics simulations of this compound docked in outward-occluded and open-to-out DAT models have shown stable binding within the central substrate pocket. nih.govresearchgate.net

Competitive Inhibition Mechanism of Dopamine Reuptake by this compound

This compound inhibits dopamine reuptake by binding to the dopamine transporter. nih.govresearchgate.net As a cocaine analog, this compound is understood to occupy the central substrate-binding site (S1) on DAT, which is composed of residues from transmembrane (TM) domains 1, 3, 6, and 8. nih.govresearchgate.net By binding to this site, this compound directly competes with dopamine for transporter binding, thereby blocking the reuptake process. nih.gov

Studies using photoaffinity labeling with radioiodinated this compound ([125I]this compound) have shown that it irreversibly binds to DAT, with the primary adduction site localized to transmembrane domain 6 (TM6). nih.govnih.gov Specifically, research points to phenylalanine 319 (Phe319 in rat DAT, Phe320 in human DAT) in TM6 as a likely site of interaction for the azido group of this compound. nih.govresearchgate.net This binding within the S1 pocket, overlapping with the dopamine translocation pathway, is consistent with a competitive inhibition mechanism where this compound prevents the necessary conformational changes in TM6 required for dopamine transport. nih.gov

Computational docking analyses support the binding of the core tropane ring of this compound within the central binding pocket, proximal to ion binding sites and surrounded by residues from TMs 1, 3, 6, and 8. researchgate.netresearchgate.net Interactions have been observed between the tropane nitrogen of this compound and the carboxyl oxygen of Asp79 in TM1, as well as potential interactions between the phenyl chloride group and Asn157, and the azido nitrogen and Phe319 in TM6. nih.govresearchgate.net These interactions within the S1 site are consistent with this compound acting as a competitive inhibitor of dopamine reuptake. nih.gov

Advanced Methodologies for Investigating Rti 82 Dat Interactions

Computational Biophysical Approaches in RTI 82 Research

Computational methods have played a vital role in predicting and analyzing the binding poses and dynamics of this compound within the DAT structure. These approaches complement experimental data, offering insights at the atomic level. nih.govnih.govresearchgate.net

Homology Modeling of Dopamine (B1211576) Transporter Structures (e.g., LeuT-based models, dDAT)

Given the initial lack of high-resolution crystal structures for mammalian DAT, homology modeling has been a fundamental technique for generating three-dimensional models of the transporter. nih.govresearchgate.netresearchgate.netfrontiersin.orgnih.gov Early models of rat DAT (rDAT) were constructed based on the crystal structures of the bacterial leucine (B10760876) transporter (LeuT) from Aquifex aeolicus, particularly using the outward-occluded (PDB ID 2A65) and open-to-out (PDB ID 3F3A) conformations as templates. nih.govresearchgate.netresearchgate.netresearchgate.net These LeuT-based models have proven valuable and remain relevant for understanding SLC6 transporter mechanisms. nih.govbiorxiv.org More recently, the crystal structure of Drosophila DAT (dDAT) has also served as a template for generating homology models of human DAT (hDAT), providing further structural insights. nih.govfrontiersin.orgnih.govresearchgate.net These models provide the structural framework necessary for subsequent computational analyses like docking and molecular dynamics simulations. nih.govresearchgate.netresearchgate.net

Small Molecule Docking Methodologies (e.g., RosettaLigand, Induced Fit Docking)

Small molecule docking is employed to predict the likely binding poses and affinities of this compound within the modeled DAT structures. Two prominent methodologies used in this compound research are RosettaLigand (RL) and Induced Fit Docking (IFD). nih.govresearchgate.netresearchgate.netresearchgate.net

RosettaLigand (RL): This method involves docking this compound into an ensemble of DAT homology models. The resulting complexes, termed "decoys," are ranked based on an interface_delta score, which quantifies the interaction energy between the ligand and the protein. researchgate.net Studies using RL have positioned this compound in the S1 pocket, with the photoactivatable aryliodoazide (AIP) group oriented towards the external vestibule and proximal to residues like Phe-319 in rDAT. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Induced Fit Docking (IFD): The IFD protocol, often utilizing software suites like Schrödinger, allows for flexibility in both the ligand and the protein binding site during the docking process. nih.govresearchgate.net This approach can incorporate the energetic contributions of ions like Na+ and Cl−, which are known to influence DAT function and ligand binding. nih.govresearchgate.netresearchgate.netcpn.or.kr IFD analyses have similarly placed this compound within the S1 pocket, with the AIP group oriented towards Phe-319. researchgate.netresearchgate.net

Both RL and IFD methodologies have consistently indicated that the tropane (B1204802) pharmacophore of this compound is positioned within the central dopamine active site (S1 pocket), with the AIP moiety oriented for potential cross-linking to residues in transmembrane domain 6 (TM6), specifically Phe-319 in rDAT and Phe-320 in hDAT. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net

Molecular Dynamics Simulations for Ligand-Protein Complex Refinement and Stability Assessment

Molecular dynamics (MD) simulations are used to refine the docked poses of this compound and assess the stability of the ligand-protein complex over time. nih.govnih.govresearchgate.netresearchgate.net By embedding the docked complexes in a simulated membrane environment (e.g., POPC lipid bilayer) and running simulations for durations like 60 ns, researchers can observe the dynamic interactions between this compound and DAT. nih.govresearchgate.net Root mean square deviation (r.m.s.d.) analysis of the ligand and protein atoms during MD simulations has shown that this compound remains stable within the binding pocket. nih.govresearchgate.net MD simulations have also revealed specific interactions, such as the potential stabilization of the extended AIP configuration by interaction with outer gate residue Arg-85 and the maintenance of interactions between the tropane ring and residues like Asp-79, Phe-76, Phe-325, and Val-327. researchgate.netresearchgate.net These simulations provide crucial temporal information about the stability and specific contacts within the this compound-DAT complex. researchgate.netresearchgate.net

Application of Quantitative Structure-Activity Relationship (QSAR) Analyses in Relation to this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) analyses explore the mathematical relationship between the chemical structure of a series of compounds and their biological activity. While not exclusively focused on this compound itself, QSAR studies involving this compound and its analogs contribute to understanding the structural features critical for high-affinity binding to DAT. biorxiv.org These studies can help identify key molecular descriptors that correlate with DAT inhibitory potency, guiding the design of novel ligands. biorxiv.orgbiorxiv.orgresearchgate.net The tropane core, present in this compound and other cocaine analogs, is recognized as a key pharmacophore directing high-affinity binding to DAT. nih.govnih.govresearchgate.net QSAR, integrated with other computational and experimental methods, helps to decipher the structure-activity relationships of DAT ligands. biorxiv.orgbiorxiv.org

Biochemical and Molecular Biological Techniques for this compound Characterization

Biochemical and molecular biological techniques provide experimental validation for the findings from computational studies and offer direct evidence of this compound's interaction with DAT. nih.gov

Photoaffinity Labeling and Cross-linking Assays with [125I]this compound

Photoaffinity labeling with radiolabeled [125I]this compound is a key technique for irreversibly tagging the DAT protein at or near the ligand binding site. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netjneurosci.orgresearchgate.net [125I]this compound contains a photoactivatable aryliodoazide (AIP) moiety that, upon UV irradiation, forms a highly reactive nitrene capable of forming a covalent bond with nearby amino acid residues on the protein. nih.govresearchgate.netresearchgate.netresearchgate.net

The process typically involves incubating cells or membranes expressing DAT with [125I]this compound, followed by UV irradiation to induce covalent cross-linking. nih.govresearchgate.netresearchgate.netnih.gov Unbound ligand is then removed, and the labeled protein is analyzed. nih.govresearchgate.net

Subsequent techniques, such as peptide mapping using proteases (e.g., trypsin, cyanogen (B1215507) bromide), are used to identify the specific regions or residues of DAT that have been covalently labeled by [125I]this compound. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netjneurosci.orgresearchgate.net Early studies using [125I]this compound demonstrated cross-linking to a region of human DAT encompassing transmembrane domain 6 (TM6). nih.govresearchgate.netresearchgate.netcpn.or.krresearchgate.net Further detailed mapping, often combined with site-directed mutagenesis (e.g., methionine substitution mutagenesis), has pinpointed Phe-319 in rat DAT and Phe-320 in human DAT as key sites of adduction for the AIP group of this compound. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net This experimental evidence strongly supports the computational predictions regarding the orientation of this compound within the DAT binding pocket. researchgate.netresearchgate.net

Photoaffinity labeling with [125I]this compound, in conjunction with techniques like substituted cysteine accessibility method (SCAM) analyses, has provided functional evidence linking the tropane pharmacophore to the core substrate-binding site (S1) and supports a competitive mechanism for transport inhibition. nih.govnih.govnih.govresearchgate.net While this compound labels residues in TM6, other photoaffinity analogs with the photoactive group at different positions on the tropane core, such as MFZ 2-24, label distinct sites (e.g., TM1), collectively providing evidence for the proximity of different DAT transmembrane domains. nih.govnih.gov

Peptide Mapping Techniques (e.g., Cyanogen Bromide Mapping of Labeled Mutants)

Peptide mapping is a key technique used to identify the specific amino acid residues where a ligand, such as this compound, covalently attaches to a protein. For this compound, which contains a photoactivatable aryliodoazide group, photoactivation induces covalent cross-linking to nearby residues on DAT. Following labeling, the protein is subjected to enzymatic or chemical cleavage, generating smaller peptides. By analyzing the size and composition of the radiolabeled peptides, the region of ligand attachment can be localized.

Cyanogen bromide (CNBr) mapping is particularly useful as CNBr cleaves proteins specifically at the C-terminal side of methionine residues. By introducing methionine substitutions at specific points within the DAT sequence through site-directed mutagenesis, researchers can create engineered cleavage sites flanking a suspected labeling region. nih.govund.edu This allows for the generation of distinct peptide fragments whose sizes can be predicted. Comparing the banding patterns of radiolabeled fragments from wild-type DAT and methionine substitution mutants after CNBr digestion allows for the precise localization of the this compound adduction site. nih.govund.edu

Studies utilizing CNBr mapping of [125I]this compound-labeled DAT mutants have been instrumental in identifying the adduction site. For instance, this technique, combined with methionine substitution, indicated that [125I]this compound covalently attaches to Phe-319 in rat DAT and Phe-320 in human DAT. nih.govund.eduresearchgate.net Comparisons of peptide maps generated by different proteases or chemical agents can also reveal distinct labeling patterns for different ligands, providing insights into their relative binding orientations jneurosci.org.

An example of how peptide mapping differentiates ligand binding sites is shown in the distinct tryptic fragment patterns observed for DAT labeled with [125I]this compound compared to other photoaffinity ligands like [125I]DEEP or [125I]GA II 34 jneurosci.org.

| Ligand | Trypsin Concentration (µg/ml) | Major Radiolabeled Fragments (kDa) |

| [125I]this compound | 20, 200 | 32 |

| [125I]this compound | 2000 | ~6.5 |

| [125I]DEEP | 20 | 45 |

| [125I]DEEP | 200 | 45, 14 |

| [125I]DEEP | 2000 | 7 |

| [125I]GA II 34 | 20 | 45 |

| [125I]GA II 34 | 200 | 45, 14 |

| [125I]GA II 34 | 2000 | 7 |

Based on data from Source jneurosci.org. Note that fragment sizes can vary slightly depending on the gel system used.

Site-Directed Mutagenesis (SDM) for Identifying Key Residues in this compound Interaction

Site-directed mutagenesis is a powerful technique used to alter specific amino acid residues within a protein sequence. By systematically changing individual amino acids in DAT, researchers can assess the impact of these changes on this compound binding and interaction. This helps to identify residues that are critical for ligand recognition, binding affinity, or the conformational changes associated with binding.

In the context of this compound research, SDM has been employed in several ways. Methionine substitution mutagenesis was specifically used to create novel cleavage sites for CNBr peptide mapping, facilitating the precise localization of the photoadduction site of [125I]this compound to Phe-319/Phe-320. nih.govund.edu Beyond facilitating peptide mapping, SDM is used to directly probe the functional importance of specific residues in the DAT binding pocket. By mutating residues suspected to interact with this compound based on structural models or homology with other transporters, researchers can examine changes in the potency of this compound to inhibit dopamine uptake or displace other ligands in binding assays. cpn.or.krpnas.org

Studies involving SDM have contributed to the understanding that residues in transmembrane domains (TMs) 1, 3, 6, and 8 form the core of the DAT binding pocket, and mutations in these regions can significantly affect the binding of substrates and inhibitors, including cocaine analogs like this compound. und.edu For example, mutations at residues such as Asp-79, Val-152, Phe-155, Tyr-156, Asn-157, Phe-319, Val-327, and Ser-421 have been shown to reduce dopamine transport, supporting their involvement in substrate recognition or translocation, and are often implicated in inhibitor binding as well. nih.gov

Substituted Cysteine Accessibility Method (SCAM) Analyses for Probing Binding Site Topology

The Substituted Cysteine Accessibility Method (SCAM) is a technique used to probe the accessibility of specific residues within a protein, often to determine their proximity to a binding site or their exposure to the aqueous environment. This method involves introducing cysteine residues at desired positions within the protein sequence via site-directed mutagenesis in a cysteine-less background construct. The accessibility of these introduced cysteine residues is then assessed by their reactivity with sulfhydryl-reactive probes in the absence or presence of a ligand.

In this compound research, SCAM analysis has been employed to investigate the topology of the DAT binding site and to confirm the predicted binding pose of this compound. By introducing cysteine residues at various positions within the DAT binding pocket and assessing their protection from modification by sulfhydryl-reactive reagents in the presence of this compound or cocaine, researchers can infer which residues are located within or near the ligand binding site. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net

SCAM analyses have provided experimental support for the placement of the tropane core of this compound within the central substrate (S1) binding pocket of DAT. nih.govresearchgate.netresearchgate.netnih.gov These studies indicate that this compound, similar to cocaine, protects residues in the S1 site from modification by accessibility probes, while not protecting residues in other potential binding sites like the S2 site. nih.gov This provides valuable topological information about the ligand binding environment.

In vitro Radioligand Binding Assays (e.g., Displacement Studies, Saturation Analysis with [125I]this compound)

In vitro radioligand binding assays are fundamental techniques for characterizing the interaction of ligands with their protein targets, including the binding of this compound to DAT. These assays typically involve incubating a preparation containing the protein (e.g., cell membranes or purified protein) with a radiolabeled ligand.

For this compound, the radioiodinated form, [125I]this compound, is a critical tool. nih.gov Photoaffinity labeling experiments utilize [125I]this compound to covalently label DAT upon UV irradiation, allowing for subsequent biochemical analysis of the labeled protein and identification of the adduction site as described in peptide mapping sections. nih.gov

Displacement studies are used to determine the binding affinity of a non-radiolabeled compound by its ability to compete with a radiolabeled ligand for binding to DAT. While [125I]this compound itself can be used as the radioligand for photoaffinity labeling, the binding affinity of non-radiolabeled this compound or other compounds can be assessed by their ability to displace other established DAT radioligands such as [3H]WIN 35428 or [125I]RTI-121 in competitive binding experiments. nih.govfrontiersin.org These studies yield IC50 values (the concentration of competing ligand required to inhibit 50% of the radioligand binding), which can be converted to Ki values to represent the inhibition constant and provide a measure of binding affinity.

Saturation analysis, typically performed with increasing concentrations of a radiolabeled ligand, is used to determine the binding capacity (Bmax) and the dissociation constant (Kd) of the ligand for its target. While direct saturation analysis with [125I]this compound might be complicated by its irreversible binding nature upon photoactivation, saturation binding studies with reversible radioligands in the presence or absence of non-radiolabeled this compound can provide information about the number of available binding sites and the affinity of reversible ligands, indirectly supporting the actions of this compound. nih.gov

Cell-Based Assays for Transport Inhibition and Ligand Interaction (e.g., in HeLa cells)

Cell-based assays provide a more physiological context for studying the interaction of this compound with functional DAT. These assays are typically performed using cell lines that naturally express DAT or, more commonly, cell lines that have been stably transfected to express human or rodent DAT, such as HEK293 cells or HeLa cells. nih.govresearchgate.netnih.gov

One primary type of cell-based assay is the neurotransmitter uptake inhibition assay. In these experiments, cells expressing DAT are incubated with a radiolabeled substrate, such as [3H]dopamine, in the presence of varying concentrations of this compound. nih.gov this compound, as a DAT inhibitor, blocks the reuptake of dopamine into the cells. By measuring the amount of radiolabeled dopamine accumulated by the cells, the potency of this compound to inhibit transport can be determined, yielding an IC50 value for transport inhibition. nih.gov

Cell-based assays are also used for photoaffinity labeling with [125I]this compound in a more intact cellular environment compared to membrane preparations. Cells expressing DAT are incubated with [125I]this compound, photoactivated, and then lysed for subsequent analysis of the labeled protein by techniques like SDS-PAGE and autoradiography. nih.gov This confirms that this compound can access and covalently label DAT in a cellular context. Furthermore, cell-based assays can be combined with mutagenesis to assess the impact of specific amino acid substitutions on both this compound binding and dopamine transport function. nih.govpnas.org

Integrative Approaches Combining Computational and Experimental Data in this compound Research

A powerful approach to understanding the interaction of this compound with DAT involves the integration of computational and experimental methodologies. Computational techniques, such as molecular modeling, docking, and molecular dynamics simulations, can provide atomic-level insights into the potential binding poses of this compound within the DAT structure and predict key interacting residues. These computational predictions can then be rigorously tested and validated using the experimental techniques described above, such as site-directed mutagenesis, peptide mapping, and SCAM analysis. nih.govresearchgate.netresearchgate.netnih.govresearchgate.netfrontiersin.org

For example, computational docking studies using homology models of DAT based on related transporter structures (like the bacterial LeuT) predicted that the tropane pharmacophore of this compound binds in the central substrate (S1) pocket and that the photoactivatable aryliodoazide group is positioned near Phe-319 in rat DAT. nih.govresearchgate.netresearchgate.net This prediction was subsequently confirmed by experimental CNBr peptide mapping of [125I]this compound-labeled DAT mutants and SCAM analyses. nih.govresearchgate.net

This synergistic approach allows researchers to overcome the limitations of individual techniques. Computational methods can generate hypotheses about ligand-protein interactions, while experimental methods provide empirical evidence to support or refute these hypotheses and reveal the functional consequences of these interactions. Integrating data from computational modeling with results from binding assays, transport inhibition studies, mutagenesis, peptide mapping, and SCAM analyses provides a more comprehensive and detailed picture of how this compound interacts with DAT at the molecular level. nih.govnih.govresearchgate.netfrontiersin.org This integrated understanding is crucial for deciphering the mechanisms of action of cocaine and related compounds and for the rational design of novel therapeutics targeting DAT.

| Methodology | Key Contribution to this compound Research | Example Finding |

| Peptide Mapping (CNBr Mapping) | Precise localization of the covalent adduction site of photoaffinity labeled this compound. | Identification of Phe-319 (rat) and Phe-320 (human) as key adduction sites for [125I]this compound. nih.govund.eduresearchgate.net |

| Site-Directed Mutagenesis (SDM) | Identification of critical amino acid residues involved in this compound binding and interaction; creation of sites for peptide mapping. | Facilitation of CNBr mapping via methionine substitutions; assessment of the impact of mutations on this compound potency. nih.govund.educpn.or.krpnas.org |

| Substituted Cysteine Accessibility Method (SCAM) | Probing the accessibility of residues in the binding site and confirming ligand positioning. | Verification of this compound binding in the S1 pocket and protection of S1 residues. nih.govresearchgate.netresearchgate.netnih.gov |

| In vitro Radioligand Binding Assays | Characterization of binding affinity and capacity; photoaffinity labeling. | Use of [125I]this compound for covalent labeling; assessment of competitive binding with other ligands. nih.govnih.govfrontiersin.orgnih.gov |

| Cell-Based Assays | Study of this compound effects on dopamine transport in a functional cellular context; cellular photoaffinity labeling. | Determination of this compound potency as a transport inhibitor; photoaffinity labeling in cells. nih.govnih.gov |

| Integrative Computational/Experimental | Synergistic understanding of this compound-DAT interactions through combined in silico and in vitro approaches. | Computational prediction of binding pose and adduction site validated by experimental methods. nih.govresearchgate.netresearchgate.net |

Applications of Rti 82 in Broader Neuroscience Research

Advancing the Fundamental Understanding of Dopaminergic Neurotransmission Regulation

Dopaminergic neurotransmission is a critical process involved in various brain functions, including movement, reward, and cognition. The dopamine (B1211576) transporter (DAT) is a key regulator of this process, responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. cpn.or.krfrontiersin.org This reuptake mechanism is essential for terminating dopaminergic signaling and maintaining synaptic dopamine concentrations. cpn.or.kr

Studies utilizing RTI 82 have contributed to a more fundamental understanding of how DAT activity is regulated. By irreversibly binding to the transporter, this compound allows researchers to probe the conformational states and structural rearrangements that the transporter undergoes during its function. The localization of this compound binding to specific transmembrane domains, particularly TM6, has provided crucial information about the regions of the transporter involved in substrate recognition and translocation. nih.govnih.govresearchgate.netnih.gov This knowledge is vital for understanding the intricate mechanisms that govern dopamine reuptake and how these processes are regulated under normal physiological conditions. Although the regulation of DAT activity is complex and involves multiple factors, studies with ligands like this compound contribute to the expanding knowledge in this area, which is essential for identifying potential therapeutic targets for disorders related to dopaminergic dysfunction. researchgate.net

Elucidating Molecular Mechanisms of Psychostimulant Action and Transporter Blockade

Psychostimulant drugs like cocaine exert their effects primarily by binding to and blocking the dopamine transporter, thereby increasing extracellular dopamine levels. nih.govresearchgate.netnih.govvcu.edu Understanding the precise molecular interactions between psychostimulants and DAT is crucial for deciphering their mechanisms of action and the neurobiological basis of addiction.

This compound, as a cocaine analog, has been instrumental in elucidating these molecular mechanisms. Its ability to irreversibly label the DAT has allowed for the identification of specific amino acid residues involved in the binding of cocaine and related compounds. Research using [125I]this compound, a radioiodinated form, coupled with techniques such as photoaffinity labeling, mutagenesis, and peptide mapping, has localized the binding site of this compound to transmembrane domain 6 (TM6) of DAT, specifically crosslinking to Phe319 in rat DAT and Phe320 in human DAT. nih.govnih.govresearchgate.netnih.govnih.gov

These findings provide direct evidence for the proximity of cocaine binding to TM6, a region implicated in substrate permeation and transport-dependent conformational changes in homologous transporters. nih.gov By mapping the binding site, this compound studies support the model that cocaine and similar inhibitors occupy the central substrate-binding site (S1 pocket), competitively inhibiting dopamine uptake by preventing the necessary structural rearrangements of the transporter for substrate translocation. nih.govresearchgate.netresearchgate.net

Comparisons between the binding of this compound and other ligands, such as MFZ 2-24 (which labels TM1) and benztropine (B127874) or GBR 12935 analogs (which label TM1/2), highlight that different classes of transporter inhibitors may interact with distinct regions or in different orientations on the DAT, potentially leading to varied pharmacological profiles and behavioral outcomes. nih.govresearchgate.netnih.govnih.govjneurosci.org

Table 1: Binding Sites of Different Ligand Classes on DAT

| Ligand Class | Example Ligand(s) | Primary Binding Region(s) on DAT (Transmembrane Domains) |

| Cocaine Analogs | This compound | TM6 nih.govnih.govresearchgate.netnih.govnih.gov |

| Cocaine Analogs | MFZ 2-24 | TM1 nih.govresearchgate.netnih.gov |

| Benztropine/GBR Analogs | [125I]GA II 34, [125I]DEEP | TM1/2 jneurosci.org |

These detailed mapping studies using this compound contribute significantly to understanding how psychostimulants block dopamine reuptake at a molecular level.

Informing the Rational Design of Novel Ligands for Neurotransmitter Transporters

The detailed information about ligand-transporter interactions gleaned from studies with this compound is invaluable for the rational design of novel compounds targeting neurotransmitter transporters. By understanding the specific residues and structural features of the transporter that are critical for ligand binding, researchers can design molecules with improved affinity, selectivity, and desired functional properties. nih.govresearchgate.netjneurosci.org

The identification of the S1 binding pocket and the involvement of residues like Phe319/Phe320 in the binding of tropane-based ligands like this compound provides a structural template for designing new cocaine analogs or related compounds. nih.govresearchgate.netresearchgate.netresearchgate.net This knowledge allows medicinal chemists to synthesize molecules that are predicted to interact with the transporter in a specific manner, potentially leading to the development of compounds with distinct pharmacological profiles compared to existing psychostimulants.

Furthermore, comparing the binding sites of different classes of inhibitors (cocaine-like vs. benztropine-like) informed by probes like this compound can guide the design of ligands that preferentially interact with one site over another, potentially leading to compounds with different therapeutic potentials. jneurosci.org

Radioiodinated derivatives of ligands that bind to neurotransmitter transporters are widely used as radiotracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) in functional brain imaging. These techniques allow for the in vivo visualization and quantification of transporter density and occupancy, providing insights into neurochemical function in both healthy and diseased states. snmjournals.orgpusan.ac.krscientia.global

This compound itself, particularly in its radioiodinated form ([125I]this compound), has been used as a radiolabeled probe in binding assays for DAT. biorxiv.org While not explicitly stated as a PET or SPECT ligand in the provided results, the structural information obtained from [125I]this compound binding studies contributes to the knowledge base necessary for developing such imaging agents. Understanding the precise binding site and interactions of a high-affinity ligand like this compound helps in the design of new radioligands with appropriate binding characteristics, selectivity, and pharmacokinetic properties for in vivo imaging of DAT and other neurotransmitter transporters. jneurosci.org The development of ligands for functional brain imaging is crucial for diagnosing neurological disorders, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. snmjournals.orgscientia.global

Beyond informing the design of ligands that modulate known transporter function, studies with compounds like this compound can indirectly contribute to strategies for identifying novel therapeutic targets. By providing a detailed understanding of the molecular interactions at the DAT, this research can reveal subtle differences in transporter conformation or interaction sites that might be exploited by novel therapeutic agents. jneurosci.org

Furthermore, by clarifying the mechanisms of action of psychostimulants, this compound research can help identify downstream signaling pathways or interacting proteins that are critical for the reinforcing or addictive properties of these drugs. These pathways or proteins could then represent novel targets for the development of medications to treat substance use disorders. nih.govresearchgate.netresearchgate.netnih.gov While this compound itself is a research tool, the fundamental knowledge gained from its use contributes to the broader effort of identifying and validating new targets for pharmacological intervention in neurological and psychiatric disorders linked to dopaminergic dysfunction. frontiersin.orgnih.gov

Development of Ligands for Functional Brain Imaging and Receptor Mapping[16].

Methodological Advancements in Ligand-Protein Interaction Studies and Structural Biology

The use of this compound has been closely associated with the development and application of advanced methodologies for studying ligand-protein interactions and the structural biology of neurotransmitter transporters. nih.govnih.govnih.gov

Photoaffinity labeling, a technique that utilizes photoreactive probes like this compound to form covalent bonds with interacting proteins upon irradiation, has been a key method employed in these studies. nih.govresearchgate.netjneurosci.orgresearchgate.net This approach allows for the irreversible tagging of the binding site, facilitating subsequent biochemical analyses to identify the labeled residues and regions of the protein. The application of [125I]this compound in photoaffinity labeling, combined with techniques such as peptide mapping, immunoprecipitation, and site-directed mutagenesis, has provided high-resolution information about the ligand binding pocket on DAT. nih.govnih.govresearchgate.net

Complementary computational approaches, including molecular modeling and docking, have been used in conjunction with experimental data from this compound labeling to predict and refine the binding poses of ligands within the transporter structure. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov These synergistic approaches, combining biochemical experiments with computational simulations, have been crucial for overcoming limitations inherent in individual techniques and have furnished a framework for elucidating the interactions of various DAT inhibitors. nih.govresearchgate.netresearchgate.net

The insights gained from this compound studies have also contributed to the broader field of structural biology by providing experimental validation for computational models of DAT, often based on homologous transporters like the leucine (B10760876) transporter (LeuT). nih.govresearchgate.netnih.gov The identification of specific contact points, such as the crosslinking of this compound to Phe319/Phe320, serves as crucial constraints for building and refining these structural models, enhancing their accuracy and predictive value for understanding transporter function and ligand binding. nih.govresearchgate.netresearchgate.netresearchgate.net This integration of experimental and computational methods represents a significant advancement in the study of membrane protein-ligand interactions. nih.govresearchgate.netresearchgate.netdiva-portal.orgwhiterose.ac.uk

Table 2: Methodologies Used in Conjunction with this compound Studies

| Methodology | Application in this compound Research | References |

| Photoaffinity Labeling | Irreversible tagging of DAT binding site with [125I]this compound | nih.govresearchgate.netjneurosci.orgresearchgate.net |

| Peptide Mapping | Identifying protein fragments labeled by [125I]this compound | nih.govnih.govnih.gov |

| Site-Directed Mutagenesis | Assessing the role of specific amino acid residues in this compound binding and transporter function | nih.govnih.govresearchgate.netresearchgate.netnih.gov |

| Computational Modeling and Docking | Predicting and refining this compound binding poses and interactions with DAT | nih.govresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov |

| Substituted Cysteine Accessibility Method (SCAM) | Probing the accessibility of cysteine residues in the presence of bound this compound to infer conformation | nih.govnih.govresearchgate.netnih.gov |

These methodological advancements, partly driven by the need to understand the complex interactions of ligands like this compound with transporters, have broader applicability in the study of other membrane proteins and their interactions with small molecules.

Future Research Directions and Unanswered Questions for Rti 82

Exploration of RTI 82's Potential Interaction with DAT Oligomerization and Clustering

The dopamine (B1211576) transporter is known to exist not only as a monomer but also in oligomeric complexes, including dimers, trimers, and tetramers, on the plasma membrane. frontiersin.orgplos.orgelifesciences.org Oligomerization is a key characteristic of SLC6 transporters, the family to which DAT belongs, and plays a critical role in their physiological and functional activity, including trafficking to the plasma membrane and endocytosis. frontiersin.orgelifesciences.orgcapes.gov.brnih.gov Substrates and inhibitors, such as methamphetamine and AIM-100, have been reported to modulate DAT oligomerization and clustering. frontiersin.orgnih.govpitt.edu Given that this compound binds to the central substrate-binding site of DAT nih.govresearchgate.net, future research could explore whether and how this compound binding influences the oligomerization state and clustering of DAT. Questions remain regarding whether this compound binding favors specific oligomeric states or alters the equilibrium between monomers and oligomers. Investigating the potential impact of this compound on DAT clustering on the cell surface could also provide insights into its effects on transporter distribution and function in native environments. elifesciences.orgcpn.or.kr Techniques such as co-immunoprecipitation, native gel electrophoresis, and super-resolution microscopy could be employed to study the effects of this compound on DAT oligomerization and clustering.

Application of Cryo-Electron Microscopy (Cryo-EM) and Other Advanced Structural Biology Techniques to this compound-DAT Complex for High-Resolution Structures

While computational modeling and biochemical studies have provided insights into this compound binding to DAT nih.govresearchgate.net, obtaining high-resolution experimental structures of the this compound-DAT complex would be invaluable. Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the structures of membrane proteins, including neurotransmitter transporters, in various conformational states. frontiersin.orgnewswise.compnas.org Applying Cryo-EM to the this compound-DAT complex could provide atomic-level details of the interaction, revealing the precise binding pose of this compound and the conformational changes induced in DAT upon binding. This structural information could complement existing data from comparative modeling based on homologous transporters like LeuT. nih.govresearchgate.net Other advanced structural biology techniques, such as single-molecule Förster Resonance Energy Transfer (smFRET), which can probe the conformational dynamics of transporters in native-like lipid environments, could also be used in conjunction with this compound to understand how its binding affects DAT's dynamic landscape. portlandpress.comembopress.orgembopress.org Resolving the structure of this compound bound to different oligomeric states of DAT would further enhance our understanding of the relationship between ligand binding and transporter assembly.

Development of Integrated Computational and Experimental Approaches for Multi-scale Modeling of this compound Effects

Integrated computational and experimental approaches are increasingly being used to characterize the function and dynamics of ion channels and transporters across multiple scales, from molecular interactions to cellular behavior. pnas.orgnih.govcemm.atfrontiersin.orgfrontiersin.org Future research could focus on developing multi-scale models to understand the effects of this compound on DAT function. researchgate.netpitt.eduelifesciences.orgfrontiersin.org This would involve integrating data from experimental studies (e.g., binding assays, transport measurements, structural data) with computational techniques such as molecular dynamics simulations, docking studies, and kinetic modeling. nih.govnih.govresearchgate.netpnas.orgnih.govfrontiersin.orgnih.gov Computational modeling could simulate the binding of this compound to different conformational states of DAT, predict the stability of the complex, and explore the impact of this compound on transporter dynamics and the transport cycle. nih.govplos.orgbiorxiv.org Integrating these molecular-level insights into larger-scale cellular models could help predict how this compound affects dopamine reuptake in realistic cellular environments and potentially within neuronal networks. researchgate.netpitt.eduelifesciences.org Such multi-scale modeling efforts, guided and validated by experimental data, could provide a more comprehensive picture of this compound's actions.

Harnessing this compound for Probing Transporter Dynamics and Conformational States in Native Biological Environments

Membrane transporters undergo significant conformational changes during their transport cycle, alternating between outward-open, occluded, and inward-open states. frontiersin.orgfrontiersin.orgbiorxiv.orgpnas.org Studying these dynamics in native biological environments presents a significant challenge compared to purified systems or artificial membranes. portlandpress.comnih.gov As a photoactivatable irreversible ligand, this compound offers a unique opportunity to "trap" DAT in specific conformational states upon UV irradiation. nih.govnih.govresearchgate.net Future research could leverage this property to study DAT dynamics in native membranes or even within live cells. By applying this compound under conditions that favor specific conformational states (e.g., in the presence or absence of substrate or ions) and then photoactivating it, researchers could potentially capture and study these transient states. biorxiv.org Techniques like mass spectrometry could then be used to identify the residues cross-linked by this compound in different states, providing experimental evidence for conformational changes. This approach could offer valuable insights into the dynamic landscape of DAT in its native environment and how it is modulated by ligand binding. portlandpress.comembopress.orgembopress.org

Extending this compound-based Methodologies to Other Neurotransmitter Transporters and Ligands

This compound is a cocaine analog and its studies have primarily focused on the dopamine transporter, the primary target of cocaine. nih.govnih.govcpn.or.kr However, the methodologies developed using this compound, particularly the combination of photoaffinity labeling with computational and biochemical techniques, could be extended to study other neurotransmitter transporters within the SLC6 family, such as the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET), which are also targets for various therapeutic drugs and substances of abuse. frontiersin.orgpnas.org Applying this compound or designing similar photoactivatable analogs based on the structures of ligands selective for SERT or NET could help map the ligand-binding sites and conformational dynamics of these transporters. nih.govbiorxiv.org Furthermore, the this compound-based approach could be adapted to study the interaction of transporters with other types of ligands, including therapeutic drugs or novel compounds, to understand their binding mechanisms and effects on transporter function. This would broaden the applicability of this methodology and contribute to a more comprehensive understanding of the diverse family of neurotransmitter transporters. cemm.atnih.gov

Q & A

Q. Table 1: Key Parameters for RTI-82 Experimental Design

| Parameter | Method/Instrument | Acceptable Range | Reference |

|---|---|---|---|

| Purity | HPLC with UV detection | ≥95% | |

| Solubility | Dynamic light scattering | >1 mg/mL in PBS | |

| Stability | Accelerated degradation study | ≤5% degradation at 6mo | |

| IC50 (kinase assay) | Fluorescence polarization | 10–100 nM |

Conflict Resolution in Research Findings

Q. How should researchers address discrepancies between computational predictions and experimental results for RTI-82’s binding affinity?

- Methodological Answer : Re-evaluate force fields in molecular dynamics simulations or validate assays for false positives/negatives. For example:

- Cross-check SPR data with isothermal titration calorimetry (ITC).

- Adjust solvent parameters in docking algorithms (e.g., explicit vs. implicit solvation) .

Q. What strategies ensure ethical rigor in RTI-82’s preclinical trials?

- Methodological Answer : Adhere to ARRIVE guidelines for animal studies, including:

- Sample size justification via power analysis.

- Randomization of treatment groups.

- Blinding during data collection .

Synthesis and Validation

Q. What analytical techniques are critical for confirming RTI-82’s structural identity and purity?

- Methodological Answer : Combine spectroscopic (NMR, IR) and chromatographic (HPLC, GC-MS) methods. For novel derivatives, include X-ray crystallography data and elemental analysis (±0.4% theoretical) .

Q. How can researchers ensure RTI-82’s biological activity data aligns with mechanistic hypotheses?

- Methodological Answer : Use orthogonal assays (e.g., enzymatic activity + cellular viability) and genetic knockdown models (CRISPR/Cas9) to confirm target specificity. Validate with negative controls (e.g., inactive enantiomers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.